2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly due to its structural complexity.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives have been used in the development of drugs for malaria, cancer, and other diseases.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-thienyl)-6-(p-tolyl)-1,4-dihydropyridine-3,5-dicarbonitrile: Another quinoline derivative with a thiophene ring.
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a chlorophenyl group instead of a methylthiophenyl group.
Uniqueness
The uniqueness of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and substituents, which may confer unique chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
476483-23-5 |
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Molecular Formula |
C25H27N3OS2 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3 |
InChI Key |
ZPGMZFMMNZGWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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